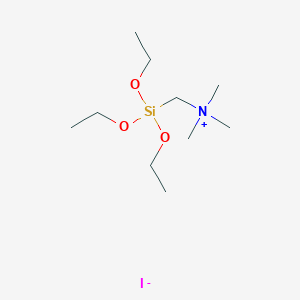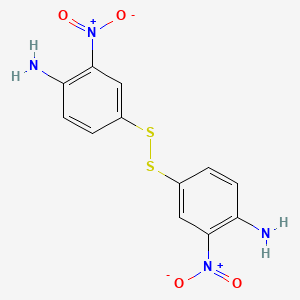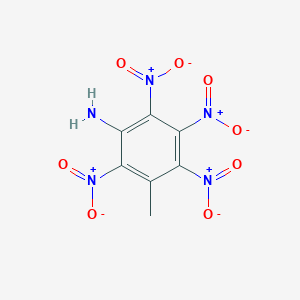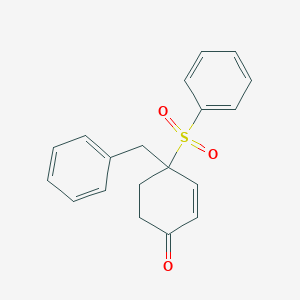![molecular formula C15H32N2O B14420316 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol CAS No. 85181-17-5](/img/structure/B14420316.png)
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminohexanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hexan-1-ol in the presence of a suitable catalyst. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often include elevated temperatures and the use of reducing agents such as hydrazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrazine, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer by reacting with phenolic antioxidants incorporated in polymers . In biological systems, it may inhibit lipid peroxidation, similar to radical-trapping antioxidants, and exhibit activity as a potent ferroptosis inhibitor .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Amino-2,2,6,6-tetramethylpiperidine: An intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used as a free radical scavenger and a reagent in organic synthesis.
Uniqueness
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is unique due to its specific structure, which combines the properties of a piperidine ring with an aminohexanol chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in stabilizing polymers and inhibiting lipid peroxidation.
Properties
CAS No. |
85181-17-5 |
|---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17-14)16-9-7-5-6-8-10-18/h13,16-18H,5-12H2,1-4H3 |
InChI Key |
ZVVYHZVCDWEHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)



